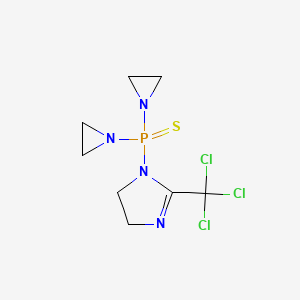
1-(Di(1-aziridinyl)phosphorothioyl)-2-(trichloromethyl)-4,5-dihydro-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aziridines are a class of organic compounds containing a three-membered ring with one nitrogen atom and two carbon atoms . They are used in various applications, including as building blocks in synthetic chemistry and as intermediates in the production of pharmaceuticals .
Molecular Structure Analysis
Aziridines have a three-membered ring, which is characterized by its strain and reactivity . The presence of a nitrogen atom in the ring can also influence the compound’s chemical properties .Chemical Reactions Analysis
Aziridines are known for their reactivity and can undergo a variety of chemical reactions, including ring-opening reactions and nucleophilic substitutions . The specific reactions that an aziridine compound can undergo depend on its structure and the conditions of the reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of aziridines can vary depending on their structure. For example, they can differ in terms of their boiling points, densities, and refractive indices .Aplicaciones Científicas De Investigación
Prodrug Development and Radiosensitization
The compound alpha-[(1-Aziridinyl)methyl]-2-nitro-1H-imidazole-1-ethanols, a general formula related to the queried chemical, has been studied for its potential as radiosensitizers and bioreductively activated cytotoxins. These compounds are particularly effective against hypoxic tumor cells, both in vitro and in vivo, marking their significance in cancer treatment research (Jenkins et al., 1990).
Nanomaterials Interaction
Research has explored the interaction of imidazole compounds with nanostructured materials, particularly their binding interactions with ZnO nanocrystals. This study has implications for biomedical nanotechnologies, demonstrating the chemical affinity between the azomethine nitrogen atom of imidazole and ZnO surfaces (Jayabharathi et al., 2015).
Corrosion Inhibition
Imidazole derivatives have been investigated as corrosion inhibitors for mild steel in acidic solutions. The study of halogen-substituted imidazole derivatives, such as those containing trichloromethyl groups, revealed their effectiveness in reducing corrosion, emphasizing their potential in industrial applications (Zhang et al., 2015).
Pharmaceutical Chemistry
In the realm of pharmaceutical chemistry, the synthesis and study of imidazole compounds, including derivatives similar to the queried chemical, have been vital. These compounds exhibit a range of biological activities, such as antibacterial, antiviral, anti-inflammatory, and anticancer properties, and are also used as kinase inhibitors and receptor antagonists (Gurav et al., 2022).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
bis(aziridin-1-yl)-sulfanylidene-[2-(trichloromethyl)-4,5-dihydroimidazol-1-yl]-λ5-phosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Cl3N4PS/c9-8(10,11)7-12-1-2-15(7)16(17,13-3-4-13)14-5-6-14/h1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFTWFZZGOVVBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)C(Cl)(Cl)Cl)P(=S)(N2CC2)N3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl3N4PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Di(1-aziridinyl)phosphorothioyl)-2-(trichloromethyl)-4,5-dihydro-1H-imidazole | |
CAS RN |
109827-56-7 |
Source


|
| Record name | 1-(BIS-AZIRIDIN-1-YL-PHOSPHINOTHIOYL)-2-TRICHLOROMETHYL-4,5-DIHYDRO-1H-IMIDAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

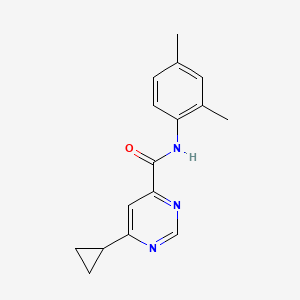
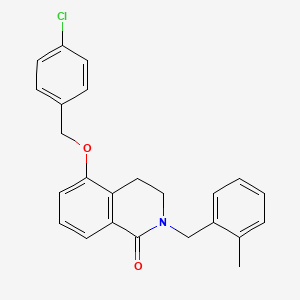

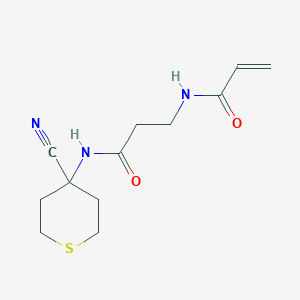
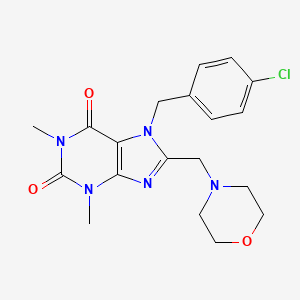

![2,5-dichloro-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2688592.png)


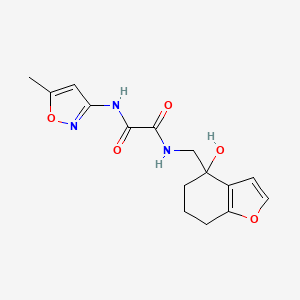
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2688596.png)
![N1-[2-oxo-1-(6-oxo-1,6-dihydro-1-pyrimidinyl)-2-phenylethyl]benzamide](/img/structure/B2688599.png)
![6-(3-Chloro-4-methylphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2688601.png)
![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2688604.png)